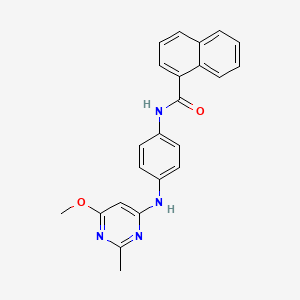

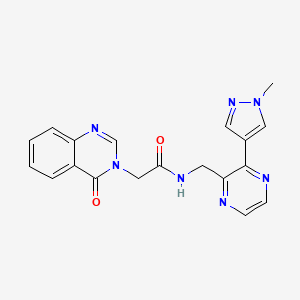

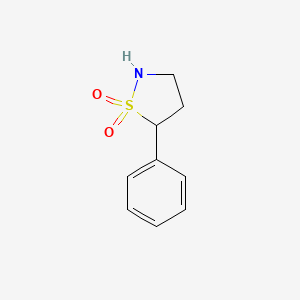

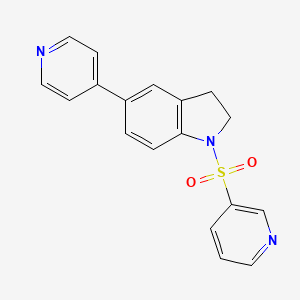

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazole derivatives are a significant class of nitrogen-containing heterocycles widely studied for their diverse biological activities and applications in medicinal chemistry. Pyrazoles and their derivatives have shown a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties, making them subjects of intense research in drug development (Dar & Shamsuzzaman, 2015).

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multistep reactions, including condensation and cyclization steps. Common reagents used for the synthesis include phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These methods yield heterocyclic appended pyrazoles under various conditions, including simple reaction conditions and microwave irradiation (Dar & Shamsuzzaman, 2015).

Molecular Structure Analysis

Pyrazole derivatives typically possess a five-membered ring containing two nitrogen atoms. This structural motif contributes to the compounds' ability to interact with a variety of biological targets. The structure-activity relationship (SAR) of these compounds is often explored to understand the impact of substituents on biological activity and to guide the design of new compounds with enhanced efficacy (Ahsan et al., 2022).

Chemical Reactions and Properties

Pyrazole derivatives engage in various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the functional groups present. These reactions are utilized to modify the chemical structure and introduce new functionalities for specific applications (Gomaa & Ali, 2020).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as melting point, solubility, and stability, vary widely depending on the substitution pattern on the pyrazole ring. These properties are crucial for determining the compounds' suitability for different applications, including their pharmacokinetic and pharmacodynamic profiles in medicinal chemistry (Bhattacharya et al., 2022).

Chemical Properties Analysis

Pyrazole derivatives exhibit a range of chemical properties, including acidity/basicity, reactivity towards electrophiles and nucleophiles, and the ability to form hydrogen bonds and coordinate with metals. These chemical properties are exploited in drug design to enhance the interaction of pyrazole derivatives with biological targets and improve their therapeutic potential (Li et al., 2019).

科学的研究の応用

Coordination Complexes and Antioxidant Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives have been used in the synthesis of coordination complexes. These complexes exhibit significant antioxidant activity, as studied in Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives (Chkirate et al., 2019).

Antitumor and Antifungal Activities

Derivatives of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide have demonstrated potential antitumor and antifungal activities. Novel 4(3H)-quinazolinone derivatives with biologically active moieties have been synthesized and shown to exhibit significant activity against various cells and fungi (El-bayouki et al., 2011).

Antibacterial Activity

New 4-(2-Heterylidenehydrazinyl)-7-chloroquinoline derivatives, including those related to N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, have exhibited antibacterial activity. These compounds are effective growth inhibitors of Bacillus subtilis and Aspergillus niger (Le et al., 2018).

Analgesic Activity

Ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates, a category of compounds including the N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, have shown significant analgesic and anti-inflammatory activities, demonstrating their potential in pain management (Maggio et al., 2001).

特性

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-(4-oxoquinazolin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N7O2/c1-25-10-13(8-24-25)18-16(20-6-7-21-18)9-22-17(27)11-26-12-23-15-5-3-2-4-14(15)19(26)28/h2-8,10,12H,9,11H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIRXQFTPZGSLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CN3C=NC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine](/img/structure/B2483049.png)

![1-(4-Methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2483054.png)

![1-[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B2483057.png)

![2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide](/img/structure/B2483062.png)

![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenylpiperazine](/img/structure/B2483066.png)